2-Chloro-N-(2,2-dioxo-6-oxa-2lambda6-thiaspiro[4.5]decan-9-yl)propanamide
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Overview
Description
2-Chloro-N-(2,2-dioxo-6-oxa-2lambda6-thiaspiro[4.5]decan-9-yl)propanamide is a synthetic organic compound with the molecular formula C11H18ClNO4S and a molecular weight of 295.78. This compound is characterized by its unique spirocyclic structure, which includes a thiaspirodecane ring system. The presence of both chlorine and amide functional groups makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,2-dioxo-6-oxa-2lambda6-thiaspiro[4.5]decan-9-yl)propanamide typically involves the following steps:
Formation of the Thiaspirodecane Ring: The initial step involves the formation of the thiaspirodecane ring system. This can be achieved through a cyclization reaction involving a suitable dithiol and an epoxide under acidic conditions.
Introduction of the Chlorine Atom: The chlorine atom is introduced via a chlorination reaction, typically using thionyl chloride or phosphorus pentachloride.
Amidation Reaction: The final step involves the amidation reaction, where the chlorinated intermediate is reacted with a suitable amine to form the desired propanamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amines: Resulting from the reduction of the amide group.
Various Derivatives: Formed through substitution reactions, depending on the nucleophile used.
Scientific Research Applications
2-Chloro-N-(2,2-dioxo-6-oxa-2lambda6-thiaspiro[4.5]decan-9-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2,2-dioxo-6-oxa-2lambda6-thiaspiro[4.5]decan-9-yl)propanamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2,2-dioxo-6-oxa-2lambda6-thiaspiro[4.5]decan-9-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
2-Chloro-N-(2,2-dioxo-6-oxa-2lambda6-thiaspiro[4.5]decan-9-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
2-Chloro-N-(2,2-dioxo-6-oxa-2lambda6-thiaspiro[45]decan-9-yl)propanamide is unique due to its specific combination of functional groups and its spirocyclic structure
Properties
IUPAC Name |
2-chloro-N-(2,2-dioxo-6-oxa-2λ6-thiaspiro[4.5]decan-9-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO4S/c1-8(12)10(14)13-9-2-4-17-11(6-9)3-5-18(15,16)7-11/h8-9H,2-7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJVOTHHSOBXLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCOC2(C1)CCS(=O)(=O)C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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